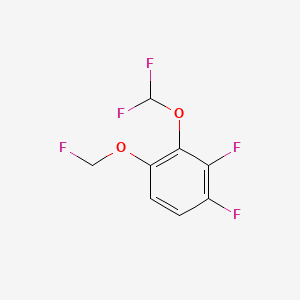
1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S It is characterized by the presence of fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene typically involves the nitration of a difluorobenzene derivative followed by the introduction of the trifluoromethylthio group. One common method includes:
Nitration: The starting material, 1,2-difluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Introduction of Trifluoromethylthio Group: The nitro-difluorobenzene intermediate is then reacted with a trifluoromethylthiolating agent, such as trifluoromethylthiol chloride (CF3SCl), under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: 1,2-Difluoro-5-amino-3-(trifluoromethylthio)benzene.
Oxidation: 1,2-Difluoro-5-nitro-3-(trifluoromethylsulfonyl)benzene.
Aplicaciones Científicas De Investigación
1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceuticals, especially those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the nitro and trifluoromethylthio groups can contribute to its reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluoro-3-nitro-5-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
1,2-Difluoro-4-nitrobenzene: Lacks the trifluoromethylthio group.
1,2-Difluoro-5-nitrobenzene: Lacks both the trifluoromethylthio and additional fluorine groups.
Uniqueness
1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene is unique due to the combination of fluorine, nitro, and trifluoromethylthio groups, which impart distinct chemical properties. The trifluoromethylthio group, in particular, can enhance lipophilicity and metabolic stability, making this compound valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C7H2F5NO2S |
|---|---|
Peso molecular |
259.16 g/mol |
Nombre IUPAC |
1,2-difluoro-5-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-4-1-3(13(14)15)2-5(6(4)9)16-7(10,11)12/h1-2H |
Clave InChI |
JYTJRXOOHKAFGW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)SC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















